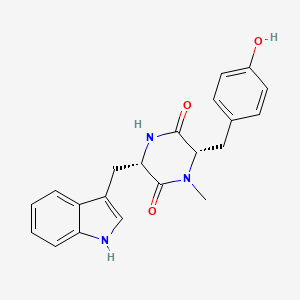
Quellenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quellenin is a novel anti-Saprolegnia compound isolated from the deep-sea fungus Aspergillus species YK-76. This compound has shown significant potential in combating Saprolegnia parasitica, a virulent pathogen affecting fish such as salmon and trout, which causes substantial damage and losses in commercial aquaculture .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Quellenin is primarily isolated from the deep-sea fungus Aspergillus species YK-76. The isolation process involves culturing the fungus in specific broths and extracting the compound through various chromatographic techniques . The detailed synthetic routes and reaction conditions for this compound are not extensively documented, as it is mainly obtained through natural extraction.
Industrial Production Methods
Currently, the industrial production of this compound is not well-established due to its recent discovery and the complexity of its natural extraction process. Further research and development are required to optimize the production methods for large-scale industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Quellenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups, potentially altering its biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activities, while reduction may produce reduced forms with different properties.
Applications De Recherche Scientifique
Quellenin has several scientific research applications, including:
Chemistry: this compound serves as a lead compound for developing new anti-Saprolegnia agents.
Biology: It is used to study the biological mechanisms of Saprolegnia parasitica and other related pathogens.
Medicine: this compound has potential therapeutic applications in treating infections caused by Saprolegnia parasitica.
Industry: It can be used in aquaculture to prevent and control saprolegniasis, thereby reducing economic losses.
Mécanisme D'action
Quellenin exerts its effects by targeting specific molecular pathways in Saprolegnia parasitica. The exact mechanism involves inhibiting the growth and proliferation of the pathogen, thereby preventing the spread of infection. The molecular targets and pathways involved in this process are still under investigation, but initial studies suggest that this compound interferes with critical cellular processes in the pathogen .
Comparaison Avec Des Composés Similaires
Quellenin is unique compared to other anti-Saprolegnia compounds due to its origin from deep-sea fungi and its potent activity against Saprolegnia parasitica. Similar compounds include:
Diorcinol: Another compound isolated from the same fungus, showing anti-Saprolegnia activity.
Violaceol-I and Violaceol-II: Known compounds with similar biological activities.
This compound stands out due to its higher potency and unique structural features, making it a promising candidate for further development and research.
Propriétés
Formule moléculaire |
C21H21N3O3 |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
(3S,6S)-6-[(4-hydroxyphenyl)methyl]-3-(1H-indol-3-ylmethyl)-1-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C21H21N3O3/c1-24-19(10-13-6-8-15(25)9-7-13)20(26)23-18(21(24)27)11-14-12-22-17-5-3-2-4-16(14)17/h2-9,12,18-19,22,25H,10-11H2,1H3,(H,23,26)/t18-,19-/m0/s1 |
Clé InChI |
QVUGVMYAQOTVMJ-OALUTQOASA-N |
SMILES isomérique |
CN1[C@H](C(=O)N[C@H](C1=O)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O |
SMILES canonique |
CN1C(C(=O)NC(C1=O)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


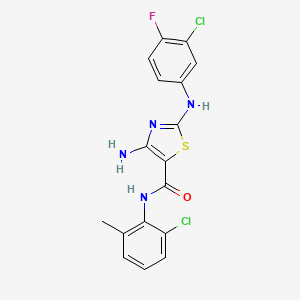
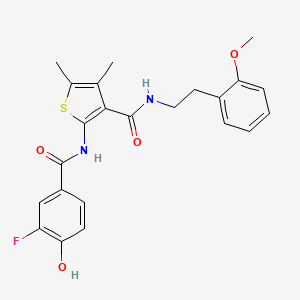
![(E)-3-(7-methoxy-1H-indol-3-yl)-N-[2-(2-prop-2-enoxyphenyl)ethyl]prop-2-enamide](/img/structure/B12385353.png)
![(2S,4R)-1-[(2S)-2-[4-[4-[[3-fluoro-2-[6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]-2-oxopyrido[2,3-d]pyrimidin-7-yl]phenoxy]methyl]piperidin-1-yl]butanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12385360.png)
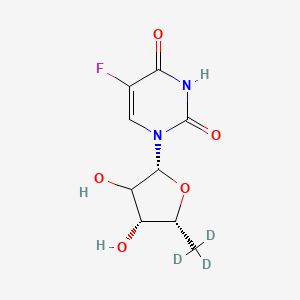
![(3S,8S,9S,10R,13S,14S,16S,17R)-17-[(1S)-1-[(2S,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B12385379.png)
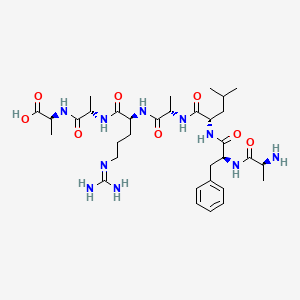
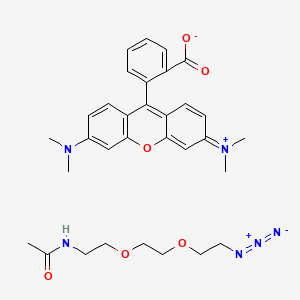

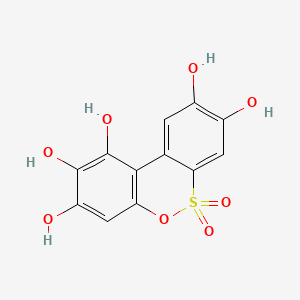
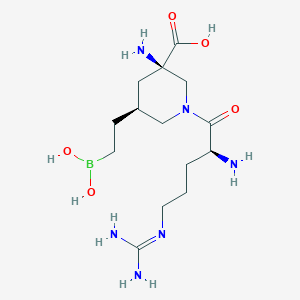
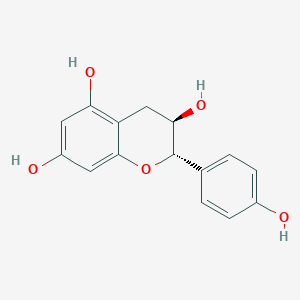
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,4aR,6aR,6aR,6bR,8aR,9R,10R,11R,12aR,14aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12385422.png)
![6-[3,5-ditert-butyl-N-(2-methylpropyl)anilino]pyridine-3-carboxylic acid](/img/structure/B12385424.png)
